Comparative Molecular Properties: 1,2,3-Propanetricarboxamide vs. Citric Acid Triamide (Hydroxylated Analog)
1,2,3-Propanetricarboxamide differs from its hydroxylated analog (2-hydroxypropane-1,2,3-tricarboxamide; citric acid triamide; CAS 597-59-1) by the absence of a central hydroxyl group. This structural distinction results in a molecular weight reduction from 189.17 g/mol to 173.17 g/mol (-16 g/mol) and eliminates one hydrogen-bond donor site from the molecular framework [1]. The polar surface area (PSA) of the target compound is 132.24 Ų, with a calculated LogP of 1.2878 . In contrast, the hydroxylated analog possesses an additional oxygen atom that increases PSA and enhances aqueous solubility while simultaneously introducing a stereogenic center absent in the target compound. This difference fundamentally alters hydrogen-bonding network topology in crystalline phases and coordination geometries with metal ions [2].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | 173.17 g/mol; 3 primary amide H-bond donors |
| Comparator Or Baseline | Citric acid triamide (CAS 597-59-1): 189.17 g/mol; 3 primary amide + 1 hydroxyl H-bond donors |
| Quantified Difference | ΔMW = -16 g/mol (8.5% reduction); ΔH-bond donors = -1 |
| Conditions | Calculated molecular properties based on structural formula |
Why This Matters
The reduced molecular weight and altered hydrogen-bonding profile directly impact crystallization behavior and coordination chemistry, making 1,2,3-propanetricarboxamide preferable for applications requiring compact ligand geometry or reduced polarity.
- [1] PINPOOLS. Citramide (2-hydroxy-1,2,3-propanetricarboxamide, CAS 597-59-1): molecular formula C6H11N3O4; molecular weight 189.169 g/mol. View Source
- [2] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. Crystal structure and spectroscopic characterization of propane-1,2,3-tricarboxamide. Molbank 2024, 2024(3), M1862. View Source
